BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a benzyl group, a butyl group, and a chromen-7-yloxy moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with benzyl bromoacetate in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto crushed ice and stirring, followed by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization. The use of automated reactors and continuous flow systems could also enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The chromen-7-yloxy moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-7-yloxy moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as photoactive polymers.
Mechanism of Action
The mechanism of action of BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s anticancer activity might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
- Benzyl 4-methyl-2-oxo-2H-chromen-7-yl ether
- Butyl 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
BENZYL 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of both benzyl and butyl groups, which may enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds. The combination of these functional groups with the chromen-7-yloxy moiety also provides a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
benzyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-3-4-10-18-13-21(24)28-23-16(2)20(12-11-19(18)23)26-15-22(25)27-14-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWTXTRRXUYQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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